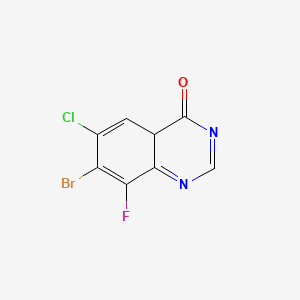![molecular formula C23H19ClN2O4 B12346585 (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12346585.png)
(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound features a chromene core, which is known for its diverse biological activities, and is further functionalized with a chloro-methylphenyl group, a furan ring, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-[(furan-2-yl)methyl]-8-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the chromene core through cyclization reactions. Subsequent steps involve the introduction of the chloro-methylphenyl group, the furan ring, and the methoxy group through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-[(furan-2-yl)methyl]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it useful in studying enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, given its structural similarity to other bioactive chromenes.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-[(furan-2-yl)methyl]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-[(furan-2-yl)methyl]-8-methoxy-2H-chromene-3-carboxamide: shares similarities with other chromene derivatives, such as flavonoids and coumarins.
Flavonoids: Known for their antioxidant and anti-inflammatory properties.
Coumarins: Used in medicine for their anticoagulant and antimicrobial activities.
Uniqueness
What sets (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-[(furan-2-yl)methyl]-8-methoxy-2H-chromene-3-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C23H19ClN2O4 |
|---|---|
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
2-(3-chloro-2-methylphenyl)imino-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide |
InChI |
InChI=1S/C23H19ClN2O4/c1-14-18(24)8-4-9-19(14)26-23-17(22(27)25-13-16-7-5-11-29-16)12-15-6-3-10-20(28-2)21(15)30-23/h3-12H,13H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
WDXWCJWXFPBFKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B12346507.png)
![(2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B12346511.png)


![N-[(6-bromo-2-oxo-4-phenyl-4aH-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B12346523.png)
![4-[5-(6-chloro-2-oxo-4-phenyl-4aH-quinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12346531.png)
![5-benzyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B12346535.png)
![6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one](/img/structure/B12346546.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12346549.png)
![N-[3-(azepan-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12346554.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346561.png)
![methyl 3-{[(2Z)-6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12346569.png)

![(Z)-3-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B12346575.png)
